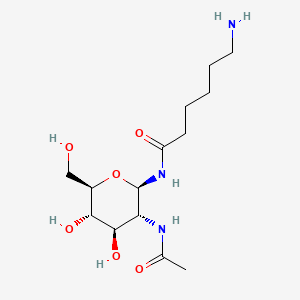
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a human liver enzyme that catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves the reaction of N-acetylglucosamine with epsilon-aminocaproic acid. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond between the two molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine has several scientific research applications:
作用机制
The mechanism of action of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves its role as a hexosaminidase enzyme. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues. This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids, which are essential for various biological processes .
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: A monosaccharide derivative of glucose, similar in structure but lacking the aminocaproyl group.
N-Acetylgalactosamine: Another monosaccharide similar to N-acetylglucosamine but with a different stereochemistry.
Uniqueness
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is unique due to its specific hexosaminidase activity and its ability to act as a ligand in affinity chromatography. Its structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .
生物活性
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, also known as a derivative of N-acetylglucosamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological systems.
Chemical Structure and Properties
The compound has a molecular formula of C12H21N3O8 and a molecular weight of 335.31 g/mol. Its structure features an acetamido group and a deoxy sugar moiety, contributing to its biological activity.
Research indicates that 2-acetamido derivatives can influence several metabolic pathways:
- Glycosaminoglycan Synthesis : Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose affect the incorporation of glucosamine into glycosaminoglycans (GAGs). For instance, certain acetylated analogs exhibit concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs, suggesting competitive inhibition in metabolic pathways related to GAG synthesis .
- Protein Synthesis : The compound's analogs have been observed to inhibit total protein synthesis in cultured cells. This inhibition is mediated by mechanisms such as uridine trapping, which depletes UTP pools necessary for protein synthesis .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Hepatocyte Studies : In vitro studies using primary hepatocytes demonstrated that certain 2-acetamido analogs significantly reduced the incorporation rates of glucosamine and sulfate into cellular glycoconjugates without affecting total protein synthesis significantly. This suggests a targeted effect on specific metabolic pathways rather than a broad cytotoxic effect .
- Clinical Implications : The identification of this compound in urine has been linked to metabolic disorders such as aspartylglycosaminuria, where it serves as a biomarker for diagnosis and monitoring disease progression .
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMXQHRYQBRAG-DKTYCGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













